MIC Potency: Unsubstituted Core Enables >100-Fold Improvement in Antimycobacterial Activity Compared to a Scaffold-Hopped Analog
Amides derived from the unsubstituted 2-(quinolin-4-yloxy)acetic acid core exhibit a profound potency advantage over those derived from a scaffold-hopped alternative. A direct head-to-head comparison shows that compound 8j (derived from the target acid) has an MIC of 0.02 μM against M. tuberculosis H37Rv, whereas a scaffold-hopped analog synthesized for comparison displayed an MIC of 2.10 μM. This represents a 105-fold decrease in activity when the unsubstituted quinoline core is replaced [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 0.02 μM (for amide derivative 8j) |
| Comparator Or Baseline | MIC = 2.10 μM (for a scaffold-hopped analog) |
| Quantified Difference | 105-fold reduction in activity for the analog |
| Conditions | In vitro growth inhibition assay |
Why This Matters
This >100-fold difference in potency directly translates to the procurement of a precursor that yields leads with vastly superior in vitro efficacy, a primary driver of candidate selection and progression.
- [1] Borsoi, A. F., et al. (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. ACS Medicinal Chemistry Letters, 15(4), 493–500. https://doi.org/10.1021/acsmedchemlett.3c00570 View Source
